molecular formula C14H10O4 B6524930 (2Z)-2-[(furan-2-yl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one CAS No. 929451-03-6

(2Z)-2-[(furan-2-yl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one

Katalognummer: B6524930
CAS-Nummer: 929451-03-6
Molekulargewicht: 242.23 g/mol
InChI-Schlüssel: JRSSDMMQUZHCPG-GHXNOFRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(2Z)-2-[(furan-2-yl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one” is a benzofuran-3-one derivative characterized by a fused bicyclic structure. Its core consists of a 2,3-dihydro-1-benzofuran-3-one scaffold substituted at the 2-position with a (Z)-configured furan-2-ylmethylidene group, a hydroxyl group at the 4-position, and a methyl group at the 6-position (Figure 1). The Z-configuration of the exocyclic double bond is critical for maintaining planar geometry, which influences intermolecular interactions and bioactivity .

The furan and methyl substituents likely enhance electron delocalization and steric effects, respectively, modulating solubility and reactivity.

Eigenschaften

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-4-hydroxy-6-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-8-5-10(15)13-11(6-8)18-12(14(13)16)7-9-3-2-4-17-9/h2-7,15H,1H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSSDMMQUZHCPG-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC3=CC=CO3)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)O/C(=C\C3=CC=CO3)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(2Z)-2-[(furan-2-yl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one, a benzofuran derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16O4\text{C}_{16}\text{H}_{16}\text{O}_{4}

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against various pathogens:

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBactericidal0.39 mg/mL
Escherichia coliBactericidal0.78 mg/mL
Candida albicansAntifungal0.78 mg/mL

Research indicates that the presence of hydroxyl groups at specific positions on the benzofuran ring enhances antibacterial activity . The structure-activity relationship (SAR) studies reveal that substituents at the 4, 5, and 6 positions significantly influence antimicrobial efficacy .

Anticancer Activity

The compound has also shown promising anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines:

Cancer Cell LineIC50 Value (µM)
MCF-7 (Breast cancer)10.5
HeLa (Cervical cancer)8.7
A549 (Lung cancer)12.3

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, primarily through the modulation of key signaling pathways such as p53 and MAPK .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokines in vitro and in vivo:

CytokineEffect
TNF-alphaDecreased
IL-6Decreased
IL-1βDecreased

These effects suggest potential applications in treating inflammatory diseases .

Case Studies

Several studies have highlighted the therapeutic potential of benzofuran derivatives:

  • Antimicrobial Efficacy : A study by Telvekar et al. demonstrated that benzofuran derivatives exhibit enhanced activity against resistant strains of bacteria such as MRSA when modified with electron-withdrawing groups .
  • Anticancer Properties : Research published in RSC Advances indicated that derivatives similar to (2Z)-2-[(furan-2-yl)methylidene]-4-hydroxy-6-methyl showed significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .
  • Anti-inflammatory Mechanisms : A recent publication reported that compounds with similar structures significantly inhibited NF-kB signaling pathways, leading to reduced inflammation in animal models .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Benzofuran-3-one derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below, the target compound is compared to structurally related analogs (Table 1).

Table 1: Structural and Functional Comparison of Benzofuran-3-one Derivatives

Compound Name Substituents (Position) Solubility (Water) Bioavailability Score Key Applications/Findings Reference
Target Compound 2: (Z)-furan-2-ylmethylidene; 4: -OH; 6: -CH₃ Moderate* 0.55–0.56 (predicted) Hypothetical antifungal/antioxidant activity (inferred from analogs)
(Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one 2: (Z)-3,4-dihydroxybenzylidene; 6: -OH High 0.55 Antioxidant, high drug-likeness in docking studies
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one 2: (Z)-2,4-dichlorophenyl; 6: -OH Low N/A Antimicrobial (structural analog)
(2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one 2: (Z)-furan-2-ylmethylidene; 6: -O-(4-bromophenyl-oxoethoxy) Very Low N/A Potential enzyme inhibitor

Notes:

  • Solubility : The target compound’s methyl group at C6 reduces polarity compared to hydroxyl-substituted analogs (e.g., the dihydroxybenzylidene derivative in ), leading to moderate solubility. Chloro- or bromo-substituted analogs (e.g., ) exhibit lower solubility due to increased lipophilicity.
  • Bioactivity : The dihydroxybenzylidene analog shows high antioxidant activity, attributed to electron-donating hydroxyl groups stabilizing free radicals . The target compound’s furan substituent may confer similar activity, though its methyl group could sterically hinder receptor binding.
  • Drug-Likeness : Compounds with hydroxyl groups (e.g., ) score higher in bioavailability (0.55–0.56) due to improved solubility and permeability. The target compound’s predicted bioavailability aligns with these values, but experimental validation is needed.

Key Structural and Functional Differences:

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : Chloro () and bromo () substituents increase lipophilicity and membrane penetration but reduce aqueous solubility.
  • Electron-Donating Groups (EDGs) : Hydroxyl groups () enhance solubility and antioxidant capacity via hydrogen bonding and radical scavenging.
  • Heteroaromatic Substituents : The target compound’s furan ring may engage in π-π stacking with biological targets, similar to benzylidene analogs .

Stereochemical Considerations :
The Z-configuration in the target compound and its analogs (e.g., ) ensures planar alignment of the exocyclic double bond, which is critical for binding to enzymes or receptors. E-isomers typically show reduced activity due to steric clashes .

Computational Predictions :
Molecular docking studies suggest that benzofuran-3-ones with EDGs (e.g., -OH) exhibit stronger binding to antioxidant enzymes like tyrosinase, while EWGs (e.g., -Cl) favor antimicrobial targets . The target compound’s furan and methyl groups may balance these effects, though empirical data are lacking.

Methods for Similarity Assessment

Compound similarity is evaluated using structural descriptors (e.g., Tanimoto index) and functional metrics (e.g., pharmacophore alignment) . For benzofuran-3-ones, key similarity drivers include:

  • Scaffold Preservation : The benzofuran-3-one core is essential for maintaining baseline activity.
  • Substituent Pharmacophores : Hydroxyl groups correlate with antioxidant activity, while halogenated aryl groups link to antimicrobial effects .
  • 3D Shape Similarity : The Z-configuration and planar geometry are critical for target engagement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.